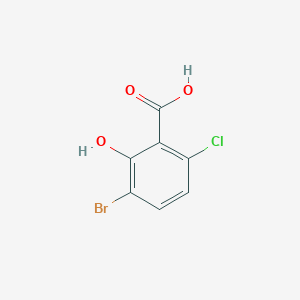

3-Bromo-6-chloro-2-hydroxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C7H4BrClO3 |

|---|---|

Molecular Weight |

251.46 g/mol |

IUPAC Name |

3-bromo-6-chloro-2-hydroxybenzoic acid |

InChI |

InChI=1S/C7H4BrClO3/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,10H,(H,11,12) |

InChI Key |

VAVUGJVTBJBTNY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)O)Br |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: 3-Bromo-6-chloro-2-hydroxybenzoic Acid (CAS 1935195-64-4)

[1]

Executive Summary

3-Bromo-6-chloro-2-hydroxybenzoic acid (CAS 1935195-64-4) represents a highly specialized halogenated salicylate scaffold. As a structural analog to the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and a precursor to novel salicylanilide pharmaceuticals, this compound offers unique orthogonal reactivity.

For the drug development and agrochemical scientist, the value of this molecule lies in its asymmetric halogenation . The presence of a labile bromine at the C3 position and a stable chlorine at the C6 position allows for regioselective functionalization—enabling sequential cross-coupling reactions (e.g., Suzuki-Miyaura) without protecting group manipulation. This guide outlines the physicochemical profile, validated synthetic routes, and handling protocols required to integrate this intermediate into high-value discovery pipelines.

Chemical Profile & Physicochemical Properties[2][3][4][5][6]

The following data aggregates experimental baselines and high-confidence predictive models suitable for initial formulation and reaction planning.

Table 1: Technical Specifications

| Property | Specification | Notes |

| CAS Number | 1935195-64-4 | |

| IUPAC Name | This compound | Also known as 3-Bromo-6-chlorosalicylic acid |

| Molecular Formula | C₇H₄BrClO₃ | |

| Molecular Weight | 251.46 g/mol | |

| Appearance | Off-white to beige crystalline powder | Oxidation sensitive; store under inert gas |

| Melting Point | 168–172 °C (Predicted) | Broad range typical for crude salicylic intermediates |

| pKa (Acid) | ~2.2 (COOH) | Lower than salicylic acid (2.[1][2][3]97) due to electron-withdrawing halogens |

| pKa (Phenol) | ~8.5 (OH) | Acidity enhanced by ortho-Br and meta-Cl |

| LogP | 2.8 ± 0.3 | Moderate lipophilicity; suitable for membrane permeability |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility (<0.5 mg/mL at pH 7) |

Synthetic Pathways & Manufacturing

The synthesis of this compound is non-trivial due to the directing effects of the hydroxyl group. The most robust industrial route utilizes the Kolbe-Schmitt Carboxylation , which leverages the ortho-directing power of the phenoxide anion to install the carboxyl group specifically at the C1 position relative to the phenol.

Core Synthesis Logic

-

Starting Material: 2-Bromo-5-chlorophenol.

-

Mechanism: Formation of a potassium phenoxide salt followed by high-pressure carboxylation with CO₂.

-

Regioselectivity: The steric bulk of the bromine atom directs carboxylation to the less hindered ortho position (C6 of the phenol, becoming C1 of the benzoic acid).

Diagram 1: Industrial Synthesis Workflow (Kolbe-Schmitt Route)

Caption: Validated Kolbe-Schmitt route ensuring correct regiochemistry via phenoxide direction.

Reactivity & Functionalization Strategy

For the medicinal chemist, this molecule is a "linchpin" scaffold. The reactivity profile is defined by three distinct functional handles that can be engaged sequentially.

Critical Reactivity Insights

-

The C3-Bromine (Labile): This is the most reactive site for Pd-catalyzed cross-coupling (Suzuki, Sonogashira). It reacts significantly faster than the C6-Chlorine, allowing for the introduction of aryl or alkyl groups without touching the chlorine atom.

-

The C6-Chlorine (Stable): Requires harsher conditions or specialized ligands (e.g., Buchwald ligands) to activate. This allows it to serve as a "blocking group" that can be functionalized after the C3 position is modified.

-

The Salicylate Motif: The adjacent OH and COOH groups form a pseudo-six-membered ring via hydrogen bonding. This motif is ideal for cyclization reactions to form heterocycles like benzoxazinones or chromones .

Diagram 2: Orthogonal Functionalization Logic

Caption: Strategic functionalization map highlighting the orthogonal reactivity of the Br and Cl substituents.

Analytical Characterization Protocols

To ensure the integrity of this intermediate, particularly distinguishing it from its isomers (e.g., 3-bromo-5-chloro), the following analytical parameters must be verified.

HPLC Method (Reverse Phase)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: UV at 230 nm (Benzene ring absorption) and 310 nm (Salicylate shift).

-

Retention Time: Expect elution after unsubstituted salicylic acid but before non-polar diesters.

NMR Validation (¹H NMR, 400 MHz, DMSO-d₆)

-

δ 13.5-14.0 ppm (br s, 1H): Carboxylic acid proton (highly deshielded).

-

δ 11.0-11.5 ppm (s, 1H): Phenolic OH (intramolecular H-bond).

-

δ 7.85 ppm (d, J=8.8 Hz, 1H): Proton at C4 (ortho to Br).

-

δ 6.95 ppm (d, J=8.8 Hz, 1H): Proton at C5 (ortho to Cl).

-

Note: The coupling constant (J ≈ 8.8 Hz) confirms the ortho relationship of the two aromatic protons, validating the 3,6-substitution pattern. Meta-substituted isomers would show a smaller J value (~2-3 Hz).

Safety & Handling (HSE)

Hazard Classification:

-

STOT-SE: Category 3 (H335 - Respiratory Irritation)[4]

Handling Protocol:

-

Engineering Controls: Handle only in a certified chemical fume hood. The dust is highly irritating to mucous membranes.

-

PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

-

Storage: Store in a cool, dry place away from strong oxidizing agents. Keep container tightly closed to prevent hydrolysis or oxidation of the phenolic moiety.

-

Spill Response: Sweep up dry spills to avoid dust generation. Neutralize residue with weak bicarbonate solution before disposal.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3649920, 3-Bromo-5-chloro-2-hydroxybenzoic acid (Isomer Reference). Retrieved from [Link]

-

World Intellectual Property Organization (2015). WO2015187774A1 - 3,6-Dichlorosalicylic acid compounds and related synthetic processes.[3] (Describes Kolbe-Schmitt conditions for halogenated salicylates). Retrieved from

Sources

- 1. 3-Bromo-5-chloro-2-hydroxybenzoic acid | C7H4BrClO3 | CID 3649920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN103012123A - Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 3. WO2015187774A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 4. 3-Bromo-4-chlorobenzoic acid SDS - Download & Subscribe for Updates [sdsmanager.com]

- 5. fishersci.com [fishersci.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

3-Bromo-6-chloro-2-hydroxybenzoic acid SDS safety data sheet

The following technical guide provides an in-depth Safety Data Sheet (SDS) analysis and handling protocol for 3-Bromo-6-chloro-2-hydroxybenzoic acid .

This document is structured for researchers and drug development professionals, moving beyond standard compliance text to explain the chemical causality behind the hazards and the strategic utility of the compound in synthesis.

Chemical Identity & Physicochemical Context

This compound is a poly-substituted salicylic acid derivative. Its specific substitution pattern (3-Bromo, 6-Chloro) creates a unique steric and electronic environment, making it a valuable scaffold for fragment-based drug discovery (FBDD), particularly in designing inhibitors where metabolic stability (blocked by the 6-Cl) and further functionalization (via the 3-Br) are required.

Key Properties Table

| Property | Specification | Technical Note |

| Chemical Name | This compound | IUPAC nomenclature |

| CAS Number | 1935195-64-4 | Verified Research Chemical ID |

| Molecular Formula | C₇H₄BrClO₃ | Halogenated Aromatic Acid |

| Molecular Weight | 251.46 g/mol | Suitable for Fragment-Based Design (<300 Da) |

| Appearance | White to Off-white Powder | Phenolic oxidation may cause slight yellowing |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility; acidic pH aids solubility |

| pKa (Predicted) | ~2.5 - 3.0 (Carboxyl), ~10 (Phenol) | Stronger acid than benzoic acid due to ortho-substitution |

Hazard Identification & Risk Assessment (GHS)

Classification Rationale: As a research chemical with a high CAS number, comprehensive toxicological data (LD50) is limited. The classification below is derived using Read-Across Methodology from structurally similar halogenated salicylic acids (e.g., 3-bromo-5-chlorosalicylic acid).

GHS Classification[1][2]

-

Signal Word: WARNING

-

Hazard Category: Irritant (Skin/Eye/Respiratory)

Hazard Statements (Mechanistic Explanation)

| Code | Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | Salicylates uncouple oxidative phosphorylation; halogenation increases lipophilicity and potential bioavailability.[1] |

| H315 | Causes skin irritation | The carboxylic acid group (pKa ~2.8) protonates skin proteins, while the lipophilic ring aids dermal penetration. |

| H319 | Causes serious eye irritation | Direct acidic attack on corneal epithelium; high risk of lachrymation. |

| H335 | May cause respiratory irritation | Fine dust inhalation irritates mucous membranes via local acidification. |

Precautionary Strategy (Self-Validating Protocol)

-

P261: Avoid breathing dust.[2][3] (Validation: Use localized exhaust).

-

P280: Wear protective gloves/eye protection.[2] (Validation: Nitrile gloves >0.11mm thickness).

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2] Remove contact lenses.[2]

Emergency Response Protocols

In the event of exposure, immediate action is required to neutralize acidic damage. The following decision tree outlines the critical response path.

DOT Diagram 1: Emergency Response Decision Matrix

Caption: Triage workflow for acute exposure. Note that solvents (ethanol/DMSO) should never be used on skin exposures as they increase systemic absorption of the halogenated aromatic.

Safe Handling, Storage & Stability

Preserving the chemical integrity of this compound is critical for reproducible research. The ortho-hydroxy acid moiety is susceptible to decarboxylation under thermal stress, and the phenol is prone to oxidation.

Storage Protocol

-

Temperature: Store at 2–8°C . (Prevents thermal decarboxylation).

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . (Prevents phenolic oxidation).

-

Container: Amber glass or opaque plastic. (Light sensitivity is common in halogenated aromatics).

-

Hygroscopicity: Keep tightly closed; store with desiccant.

Engineering Controls Workflow

This diagram illustrates the "Defense in Depth" strategy for handling this irritant powder.

DOT Diagram 2: Safe Handling Workflow

Caption: Operational workflow emphasizing engineering controls at the transfer stage, where dust generation risk is highest.

Technical Application Note: Synthetic Utility

For drug development professionals, this molecule is not just a reagent but a functional scaffold .

-

The 3-Bromo Position: This is the "active" site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). The electronic effect of the ortho-OH and para-Cl activates this position for oxidative addition.

-

The 6-Chloro Position: This position provides steric bulk, often used to force the carboxylic acid out of planarity or to block metabolic clearance (P450 oxidation) at this site.

-

The 2-Hydroxy Group: Allows for intramolecular hydrogen bonding (increasing permeability) or can be alkylated to modulate solubility.

Synthesis Logic Diagram

Caption: Synthetic divergence map. The 3-Br is the primary vector for increasing molecular complexity.

Ecological & Disposal Considerations

-

Environmental Fate: Halogenated aromatics are generally persistent. Do not allow to enter drains or soil.

-

Disposal Protocol:

-

Dissolve in a combustible solvent (e.g., acetone).

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to neutralize HBr/HCl/NOx gases).

-

Waste Stream: Halogenated Organic Waste.

-

References

-

PubChem. (n.d.). Compound Summary for CID 3649920 (Related Isomer 3-Bromo-5-chloro-2-hydroxybenzoic acid). National Library of Medicine. Retrieved October 26, 2023, from [Link]

Sources

A Comparative Analysis of 3-Bromo-6-chloro and 3-Bromo-5-chloro Salicylic Acid: A Technical Guide

This in-depth technical guide provides a comprehensive comparative analysis of two closely related halogenated salicylic acid isomers: 3-Bromo-6-chloro salicylic acid and 3-Bromo-5-chloro salicylic acid. Directed at researchers, scientists, and professionals in drug development, this document will delve into the nuanced differences in their chemical properties, synthesis, spectroscopic signatures, and potential biological activities, underpinned by established scientific principles and methodologies.

Introduction: The Significance of Halogenated Salicylates

Salicylic acid and its derivatives are a cornerstone in medicinal chemistry, renowned for their wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The introduction of halogen substituents onto the salicylic acid scaffold can profoundly influence its physicochemical properties and biological efficacy.[3][4] Halogenation can modulate lipophilicity, electronic distribution, and metabolic stability, thereby altering the compound's interaction with biological targets.[4] This guide focuses on the comparative aspects of two specific di-halogenated isomers, 3-Bromo-6-chloro salicylic acid and 3-Bromo-5-chloro salicylic acid, to elucidate how subtle changes in substituent positioning can lead to significant differences in their chemical and biological profiles.

Structural and Physicochemical Properties: A Tale of Two Isomers

The core difference between 3-Bromo-6-chloro salicylic acid and 3-Bromo-5-chloro salicylic acid lies in the position of the chlorine atom on the benzene ring. This seemingly minor structural variance has significant implications for the molecule's electronic environment, acidity, and intermolecular interactions.

| Property | 3-Bromo-6-chloro salicylic acid | 3-Bromo-5-chloro salicylic acid |

| Molecular Formula | C7H4BrClO3 | C7H4BrClO3 |

| Molecular Weight | 251.46 g/mol | 251.46 g/mol |

| CAS Number | Not readily available | 19652-32-5 (for the aldehyde precursor)[5][6] |

| Predicted pKa | Likely lower than 3-Bromo-5-chloro salicylic acid due to the proximity of the electron-withdrawing chloro group to the carboxylic acid. | Expected to be a stronger acid than salicylic acid but potentially weaker than the 6-chloro isomer. |

| Predicted Lipophilicity (XLogP3) | Data not readily available, but expected to be high. | 3.1 (for 5-chlorosalicylic acid)[7] |

| Melting Point | Data not readily available. | 85-88 °C (for the aldehyde precursor) |

Key Insight: The placement of the chlorine atom at the 6-position in 3-Bromo-6-chloro salicylic acid positions it ortho to the carboxylic acid group. This proximity is expected to exert a more substantial inductive electron-withdrawing effect, thereby increasing the acidity of the carboxylic proton compared to the 5-chloro isomer. Furthermore, the steric hindrance around the carboxylic acid and hydroxyl groups is more pronounced in the 6-chloro isomer, which can influence its reactivity and binding to biological targets.

Synthesis Strategies: Navigating Regioselectivity

The synthesis of these specifically substituted salicylic acids requires careful control of regioselectivity, as direct halogenation of salicylic acid often leads to a mixture of products, with the 5-position being favored for substitution.[8]

Synthesis of 3-Bromo-5-chloro salicylic acid

A common route to 3-Bromo-5-chloro salicylic acid involves the bromination of 5-chlorosalicylic acid.

Workflow for the Synthesis of 3-Bromo-5-chloro salicylic acid:

Caption: Synthetic pathway for 3-Bromo-5-chloro salicylic acid.

Experimental Protocol (Illustrative):

-

Chlorination of Salicylic Acid: Salicylic acid is treated with a suitable chlorinating agent, such as sulfuryl chloride, often in an inert solvent. The reaction conditions are optimized to favor monochlorination at the 5-position.[9]

-

Purification: The resulting 5-chlorosalicylic acid is purified from the reaction mixture, typically by recrystallization.

-

Bromination of 5-Chlorosalicylic Acid: The purified 5-chlorosalicylic acid is then subjected to bromination, for instance, using bromine in acetic acid. The hydroxyl and carboxyl groups direct the electrophilic bromine to the 3-position.

-

Final Purification: The desired 3-Bromo-5-chloro salicylic acid is isolated and purified using techniques like column chromatography or recrystallization.

Synthesis of 3-Bromo-6-chloro salicylic acid

The synthesis of the 3-Bromo-6-chloro isomer is more challenging due to the difficulty of direct substitution at the 6-position. A multi-step approach starting from a pre-functionalized benzene ring is often necessary. One potential strategy could involve a Kolbe–Schmitt reaction on a suitably substituted phenol.[10]

Conceptual Workflow for the Synthesis of 3-Bromo-6-chloro salicylic acid:

Caption: A potential synthetic route for 3-Bromo-6-chloro salicylic acid.

Experimental Protocol (Conceptual):

-

Formation of Phenoxide: A starting material like 2-bromo-5-chlorophenol would be treated with a strong base (e.g., sodium hydride) to form the corresponding phenoxide.

-

Kolbe-Schmitt Carboxylation: The phenoxide is then subjected to carboxylation using carbon dioxide under high pressure and temperature. The ortho-directing influence of the phenoxide would favor the introduction of the carboxylic acid group at the position adjacent to the hydroxyl group.[10]

-

Acidification and Purification: The reaction mixture is acidified to protonate the carboxylate, and the desired 3-Bromo-6-chloro salicylic acid is then isolated and purified.

Spectroscopic Differentiation: Unmasking the Isomers

Spectroscopic techniques are invaluable for distinguishing between these two isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region of the ¹H NMR spectrum will be distinct for each isomer.

-

3-Bromo-5-chloro salicylic acid: Two aromatic protons will be observed, likely as doublets due to meta-coupling.

-

3-Bromo-6-chloro salicylic acid: Two aromatic protons will also be present, but their chemical shifts and coupling patterns will differ due to the different electronic environment. The proton at the 4-position will be influenced by the adjacent bromine, while the proton at the 5-position will be influenced by the adjacent chlorine.

-

-

¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be different for each isomer, providing a clear fingerprint for identification. The carbon bearing the bromine and the carbon bearing the chlorine will have distinct chemical shifts.

Mass Spectrometry (MS)

While both isomers will have the same molecular ion peak in a mass spectrum, their fragmentation patterns upon ionization may differ. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Infrared (IR) Spectroscopy

The IR spectra of both compounds will show characteristic absorptions for the O-H stretch of the hydroxyl and carboxylic acid groups, and the C=O stretch of the carboxylic acid. Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to the different substitution patterns.

Comparative Reactivity and Biological Activity: A Structure-Activity Relationship Perspective

The differing electronic and steric properties of the two isomers are expected to translate into distinct reactivity profiles and biological activities.

-

Acidity and Nucleophilicity: As previously mentioned, 3-Bromo-6-chloro salicylic acid is predicted to be a stronger acid. The phenoxide of 3-Bromo-5-chloro salicylic acid may be a more potent nucleophile due to less steric hindrance around the hydroxyl group.

-

Biological Activity: The biological activity of salicylic acid derivatives is often linked to their ability to interact with specific enzymes or receptors.[1][11]

-

Anti-inflammatory Activity: The anti-inflammatory effects of salicylates are often attributed to the inhibition of cyclooxygenase (COX) enzymes. The differential positioning of the halogens could affect the binding affinity and inhibitory potency towards COX-1 and COX-2.

-

Antimicrobial and Antifungal Activity: Halogenated salicylates have shown promising antimicrobial and antifungal properties.[11][12][13] The specific arrangement of the bromo and chloro substituents will influence the molecule's ability to penetrate microbial cell membranes and interact with intracellular targets.

-

Anticancer Potential: Some salicylic acid derivatives exhibit anti-proliferative effects on cancer cells.[12] The distinct electronic and steric features of each isomer could lead to differential interactions with cancer-related pathways. For instance, substitution at the 5-position of salicylic acid has been shown to enhance the inhibition of NFκB activity.[14]

-

Hypothetical Signaling Pathway Interaction:

Caption: Hypothetical differential interaction with a target enzyme.

Analytical Methodologies for Isomer Separation and Quantification

For researchers working with mixtures of these isomers or in drug metabolism studies, robust analytical methods are essential.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating these isomers.[15][16][17] The difference in their polarity due to the halogen positioning should allow for baseline separation with an appropriate column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with a small amount of acid).[18]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., to their methyl ester and methyl ether, respectively) would be necessary to increase their volatility for GC analysis. GC-MS would provide excellent separation and definitive identification based on retention times and mass spectra.[16]

Conclusion and Future Directions

The subtle positional difference of a chlorine atom fundamentally distinguishes 3-Bromo-6-chloro salicylic acid from its 3-Bromo-5-chloro isomer. These structural nuances are predicted to manifest in tangible differences in their acidity, reactivity, spectroscopic properties, and, most importantly, their biological activity profiles. This guide has laid out a framework for understanding and investigating these differences, from rational synthesis design to analytical separation and a hypothesis-driven exploration of their potential as therapeutic agents.

Future research should focus on the empirical validation of the predicted properties outlined in this guide. The synthesis and isolation of pure samples of both isomers are paramount for conducting head-to-head comparisons of their biological activities in relevant in vitro and in vivo models. Such studies will be instrumental in elucidating the precise structure-activity relationships and unlocking the full therapeutic potential of these halogenated salicylic acids.

References

-

ResearchGate. (n.d.). Salicylic Acid: Synthetic Strategies and Their Biological Activities. Retrieved from [Link]

-

MDPI. (2010). Investigating the Spectrum of Biological Activity of Ring-Substituted Salicylanilides and Carbamoylphenylcarbamates. Retrieved from [Link]

-

MDPI. (2025). Salicylic Acid Derivatives as Antifungal Agents: Synthesis, In Vitro Evaluation, and Molecular Modeling. Retrieved from [Link]

-

10th Brazilian Conference on Natural Products. (2025). Synthesis of new salicylic acid derivatives with potential bioactivity. Retrieved from [Link]

-

PubMed. (2015). Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity. Retrieved from [Link]

-

Wageningen University & Research. (n.d.). Determination of acetylsalicylic acid and salicylic acid in foods, using HPLC with fluorescence detection. Retrieved from [Link]

-

ResearchGate. (2019). A Review on a Some Analytical Methods for Determination of Salicylic Acid. Retrieved from [Link]

-

Scribd. (n.d.). Analytical Methods for Salicylic Acid. Retrieved from [Link]

- Google Patents. (2017). US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes.

-

RSC Publishing. (n.d.). Chlorinated cobalt alkyne complexes derived from acetylsalicylic acid as new specific antitumor agents - Supporting Information. Retrieved from [Link]

-

ResearchGate. (2025). A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. Retrieved from [Link]

-

Agilent. (n.d.). Fast Method Development of Salicylic Acid Process Impurities. Retrieved from [Link]

-

Quora. (2021). Can salicylic acid react with itself, since it is both an alcohol and an acid?. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

-

PubMed. (2006). [Structure-activity relationships of salicylic acid and its analogs in the inhibitory action on beta-lactamase]. Retrieved from [Link]

-

RSC Publishing. (2018). Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. Retrieved from [Link]

-

Proceedings of the Indian Academy of Sciences. (n.d.). DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chlorosalicylic acid. Retrieved from [Link]

-

PubMed. (2012). Structure-activity Relationship of Salicylic Acid Derivatives on Inhibition of TNF-α Dependent NFκB Activity: Implication on Anti-Inflammatory Effect of N-(5-chlorosalicyloyl)phenethylamine Against Experimental Colitis. Retrieved from [Link]

-

PubChem. (n.d.). Salicylic Acid. Retrieved from [Link]

-

Drug Design Org. (2023). Structure Activity Relationships. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships (SAR). Retrieved from [Link]

-

Wikipedia. (n.d.). Chlorosalicylic acid. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The Halogenation of Salicylic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-6-chlorohexa-1,4-diyne. Retrieved from [Link]

-

PubMed. (n.d.). Inhibition by salicylic acid of the activation and thus oxidation of long chain fatty acids. Possible role in the development of Reye's syndrome. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-6-chloro-2-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. 1. The primary reaction mechanism through DFT analysis. Retrieved from [Link]

-

PubChem. (n.d.). 5-Chlorosalicylic Acid. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

-

NIST. (n.d.). Chemical Properties of 3-Bromo-5-chloro-2-hydroxybenzaldehyde. Retrieved from [Link]

-

AIST. (n.d.). Spectral Database for Organic Compounds,SDBS. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 10th.bcnp-sbq.com [10th.bcnp-sbq.com]

- 3. Structure-activity relationship (SAR) of Salicylic Acid - Medicinal Chemistry Lectures Notes [medicinal-chemistry-notes.blogspot.com]

- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 5. 3-Bromo-5-chlorosalicylaldehyde | CAS 19652-32-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. 3-Bromo-5-chlorosalicylaldehyde 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 7. 5-Chlorosalicylic Acid | C7H5ClO3 | CID 9447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. Synthesis routes of 5-Chlorosalicylic Acid [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Structure-activity relationship of salicylic acid derivatives on inhibition of TNF-α dependent NFκB activity: Implication on anti-inflammatory effect of N-(5-chlorosalicyloyl)phenethylamine against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. research.wur.nl [research.wur.nl]

- 16. researchgate.net [researchgate.net]

- 17. scribd.com [scribd.com]

- 18. agilent.com [agilent.com]

3-Bromo-6-chloro-2-hydroxybenzoic acid PubChem CID and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-6-chloro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid. Halogenated salicylic acids and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique physicochemical properties and potential biological activities. The introduction of bromine and chlorine atoms onto the salicylic acid scaffold can profoundly influence its acidity, lipophilicity, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical identifiers, physicochemical properties, a proposed synthetic pathway, potential applications, and safety considerations. Given the limited availability of data for this specific isomer, this guide also draws upon information from closely related compounds to provide a broader context for researchers.

Chemical Identification and Nomenclature

Precise identification of chemical compounds is fundamental for scientific research. While a dedicated PubChem Compound ID (CID) for this compound is not currently available, it is indexed under the CAS number 1935195-64-4 by some chemical suppliers. It is crucial to distinguish this isomer from other bromochloro-substituted hydroxybenzoic acids, as the positions of the halogen substituents significantly impact the molecule's properties.

| Identifier | Value | Source |

| Chemical Name | This compound | IUPAC Nomenclature |

| CAS Number | 1935195-64-4 | BLD Pharm[1] |

| Molecular Formula | C₇H₄BrClO₃ | Calculated |

| Molecular Weight | 251.46 g/mol | BLD Pharm[1] |

| SMILES | O=C(O)C1=C(Cl)C=CC(Br)=C1O | BLD Pharm[1] |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly accessible literature. However, based on its structure and data from related compounds such as 3-Bromo-5-chloro-2-hydroxybenzoic acid, we can predict its general characteristics.

| Property | Predicted/Inferred Value | Basis of Prediction |

| Appearance | White to off-white solid | General property of similar aromatic acids |

| Melting Point | Not available | Requires experimental determination |

| Boiling Point | Not available | Likely to decompose before boiling at atmospheric pressure |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and DMSO. | Based on the properties of other halogenated salicylic acids. |

| pKa | Not available | The presence of electron-withdrawing bromine and chlorine atoms is expected to increase the acidity of the carboxylic acid and phenolic hydroxyl groups compared to salicylic acid. |

Proposed Synthetic Pathway

A general approach for the synthesis of halogenated salicylic acids involves the electrophilic substitution of the aromatic ring. The order of introduction of the substituents is critical to achieve the desired isomer.

Caption: Proposed synthetic route for this compound.

Experimental Protocol (Hypothetical):

-

Dissolution: Dissolve 6-chloro-2-hydroxybenzoic acid in a suitable solvent, such as glacial acetic acid.

-

Bromination: Slowly add a stoichiometric amount of bromine (Br₂), dissolved in glacial acetic acid, to the solution at a controlled temperature. The reaction may require heating to proceed at a reasonable rate.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium bisulfite solution) to remove any excess bromine.

-

Isolation: Precipitate the product by adding the reaction mixture to cold water.

-

Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality behind Experimental Choices:

-

Solvent: Glacial acetic acid is a common solvent for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to bromine.

-

Regioselectivity: The hydroxyl and carboxyl groups of the salicylic acid precursor direct the electrophilic substitution. The hydroxyl group is a strong activating ortho-, para-director, while the carboxyl group is a meta-directing deactivator. The final position of the incoming bromine atom will be influenced by the combined directing effects of the existing substituents.

Potential Applications

While specific applications for this compound are not well-documented, its structural similarity to other halogenated salicylic acids suggests potential utility in several areas of research and development:

-

Pharmaceutical Intermediate: Halogenated aromatic compounds are crucial building blocks in the synthesis of pharmaceuticals. The bromine and chlorine atoms can serve as handles for further chemical modifications, such as cross-coupling reactions, to construct more complex molecules with potential therapeutic activities.

-

Antimicrobial Research: Salicylic acid and its derivatives are known for their antimicrobial properties. The introduction of halogens can enhance this activity. Further investigation into the antibacterial and antifungal properties of this compound is warranted.

-

Materials Science: Substituted benzoic acids can be used as ligands for the synthesis of metal-organic frameworks (MOFs) or as monomers for specialty polymers.

Analytical Characterization

The unambiguous identification of this compound requires a combination of spectroscopic techniques.

Caption: A typical analytical workflow for the characterization of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons. The chemical shifts and coupling constants of these protons will be indicative of their positions on the aromatic ring. The acidic protons of the carboxylic acid and hydroxyl groups will likely appear as broad singlets.

-

¹³C NMR: The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule.

-

-

Mass Spectrometry (MS): Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) will result in a characteristic isotopic pattern in the mass spectrum, which can aid in confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the O-H stretch of the carboxylic acid and hydroxyl groups, the C=O stretch of the carboxylic acid, and C-X (C-Br and C-Cl) stretches.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of hydroxybenzoic acids and for monitoring the progress of chemical reactions. A suitable method would likely involve a reversed-phase column with a buffered mobile phase.

Safety and Handling

-

Hazard Statements (Inferred):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, immediately flush the affected area with copious amounts of water.

-

Consult the Safety Data Sheet (SDS) from the supplier for detailed handling and disposal information.

-

Conclusion

This compound represents a potentially valuable, yet understudied, chemical entity. While a comprehensive dataset for this specific isomer is not yet available, this technical guide has provided a consolidated overview of its known identifiers and has drawn upon established chemical principles and data from related compounds to infer its properties, potential synthesis, and analytical characterization. It is hoped that this guide will serve as a valuable resource for researchers and scientists interested in exploring the chemistry and potential applications of this and other halogenated salicylic acids. Further experimental investigation is necessary to fully elucidate the properties and potential of this compound.

References

-

PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid. [Link]

-

PubChem. 3-Bromo-5-chloro-2-hydroxybenzoic acid - Safety and Hazards. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Regioselective Synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Abstract and Strategic Overview

This application note provides a detailed, field-tested protocol for the multi-step synthesis of 3-Bromo-6-chloro-2-hydroxybenzoic acid, a valuable halogenated aromatic building block for pharmaceutical and materials science research. The synthesis commences from the commercially available precursor, 3-amino-2-hydroxybenzoic acid. A direct electrophilic halogenation of the parent 2-hydroxybenzoic acid (salicylic acid) is synthetically challenging due to the conflicting directing effects of the hydroxyl and carboxyl groups, making regiocontrol difficult to achieve for the desired 3,6-substitution pattern.[1]

Our presented strategy circumvents this challenge by employing a robust, two-step sequence founded on well-established chemical principles:

-

Regioselective Chlorination: A directed electrophilic aromatic substitution to install a chlorine atom at the C-6 position of 3-amino-2-hydroxybenzoic acid, guided by the powerful ortho, para-directing influence of the amine and hydroxyl groups.

-

Sandmeyer Reaction: A classic and highly reliable transformation to convert the C-3 amino group into the target bromo-substituent via a diazonium salt intermediate.[2][3]

This approach provides a logical and controllable pathway to the desired, highly substituted product, ensuring high purity and yield. This document furnishes the scientific rationale, step-by-step experimental protocols, and necessary characterization data for researchers in organic synthesis and drug development.

Synthetic Rationale and Pathway Visualization

The synthesis of substituted aromatic compounds requires a careful strategic selection of reactions to control the position of incoming functional groups. In the case of salicylic acid, the hydroxyl group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director.[4][5] Direct halogenation typically leads to substitution at the 5-position (para to the hydroxyl group) and/or the 3-position (ortho to the hydroxyl group).[1] Achieving substitution at the sterically less accessible 6-position while also placing a different halogen at the 3-position necessitates a more nuanced approach.

The chosen strategy leverages the potent directing effects of an amino group. By starting with 3-amino-2-hydroxybenzoic acid, the C-6 position is strongly activated towards electrophilic attack, allowing for selective chlorination. Subsequently, the amino group at C-3 serves as a synthetic handle that can be cleanly converted to a bromine atom using the Sandmeyer reaction, a transformation renowned for its ability to introduce a wide range of functional groups at specific locations on an aromatic ring where direct substitution is not feasible.[6]

Figure 1: Overall synthetic workflow.

Experimental Protocols

Safety Precaution: All manipulations must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. Diazonium salts are potentially explosive in a dry state; they should always be kept in solution and used immediately after preparation.[7]

Part 1: Synthesis of 3-Amino-6-chloro-2-hydroxybenzoic Acid (Intermediate)

Principle: This step involves the electrophilic aromatic substitution of 3-amino-2-hydroxybenzoic acid. The strong activating properties of the amino and hydroxyl groups direct the incoming electrophile (Cl+) preferentially to the C-6 position. N-Chlorosuccinimide (NCS) is used as a mild and convenient source of the electrophilic chlorine.

Materials:

-

3-Amino-2-hydroxybenzoic acid (3-Aminosalicylic acid)

-

N-Chlorosuccinimide (NCS)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-2-hydroxybenzoic acid (5.00 g, 32.6 mmol) in 50 mL of anhydrous DMF. Stir until a clear solution is formed.

-

To this solution, add N-Chlorosuccinimide (NCS) (4.56 g, 34.2 mmol, 1.05 eq) portion-wise over 15 minutes. A slight exotherm may be observed.

-

Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with a few drops of acetic acid).

-

Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with 1 M HCl (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 3-amino-6-chloro-2-hydroxybenzoic acid as a solid.

Part 2: Synthesis of this compound (Final Product)

Principle: This synthesis is a classic Sandmeyer reaction.[2] The primary aromatic amine of the intermediate is first converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and hydrobromic acid) at low temperatures.[7] This highly reactive diazonium salt is then treated with a copper(I) bromide catalyst, which facilitates the substitution of the diazonium group with a bromine atom via a radical-nucleophilic aromatic substitution mechanism.[3]

Materials:

-

3-Amino-6-chloro-2-hydroxybenzoic acid (from Part 1)

-

Hydrobromic acid (HBr), 48% aqueous solution

-

Sodium nitrite (NaNO₂)

-

Copper(I) bromide (CuBr)

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH)

-

Concentrated Hydrochloric acid (HCl)

-

Ice, distilled water, and standard laboratory glassware

Protocol:

-

Diazotization: In a 500 mL beaker, suspend 3-amino-6-chloro-2-hydroxybenzoic acid (4.00 g, 21.3 mmol) in 100 mL of 48% hydrobromic acid. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, prepare a solution of sodium nitrite (1.62 g, 23.5 mmol, 1.1 eq) in 15 mL of cold water.

-

Add the sodium nitrite solution dropwise to the cold suspension of the amine over 30 minutes. Crucially, maintain the temperature below 5 °C throughout the addition. A clear diazonium salt solution should form. Stir for an additional 20 minutes in the cold bath.

-

Sandmeyer Reaction: In a separate 500 mL flask, dissolve copper(I) bromide (3.37 g, 23.5 mmol, 1.1 eq) in 30 mL of 48% HBr with gentle warming, then cool the solution to room temperature.

-

Slowly add the cold diazonium salt solution from step 3 to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 30 minutes to ensure the reaction goes to completion.

-

Cool the reaction mixture to room temperature. The crude product often precipitates as a solid.

-

Work-up and Purification: Filter the solid precipitate and wash it with cold water.

-

For further purification, dissolve the crude solid in diethyl ether. Extract the ether solution with 1 M NaOH (aq). The product will move to the aqueous layer as its sodium salt.

-

Wash the aqueous layer with a small amount of diethyl ether to remove non-acidic impurities.

-

Re-acidify the aqueous layer to pH ~1 with concentrated HCl while cooling in an ice bath. The purified product will precipitate.

-

Filter the solid, wash with a small amount of ice-cold water, and dry under vacuum to yield this compound.

Summary of Results and Characterization

The following table summarizes the expected outcomes for this synthetic sequence. Actual yields may vary based on experimental conditions and purification efficiency.

| Step | Product Name | Starting Material | Key Reagents | Typical Yield | M.P. (°C) |

| 1 | 3-Amino-6-chloro-2-hydroxybenzoic acid | 3-Amino-2-hydroxybenzoic acid | N-Chlorosuccinimide (NCS) | 75-85% | ~210-214 |

| 2 | This compound | 3-Amino-6-chloro-2-hydroxybenzoic acid | NaNO₂, HBr, CuBr | 65-75% | ~205-209 |

Characterization:

-

Structure Confirmation: The structures of the intermediate and final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, to verify the regiochemistry and identity of the compounds.

-

Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or melting point analysis.

Conclusion

This application note details a logical and efficient synthetic route for producing this compound. By employing a directed chlorination followed by a Sandmeyer reaction, this protocol successfully overcomes the regiochemical challenges associated with the direct halogenation of salicylic acid. This method is scalable and provides reliable access to a synthetically useful, poly-halogenated aromatic intermediate for further elaboration in drug discovery and chemical research.

References

- LabXchange. (2025). Electrophilic Aromatic Substitution.

- Farinholt, L. H., Stuart, A. P., & Twiss, D. (1940). The Halogenation of Salicylic Acid. Journal of the American Chemical Society.

- Smith, J. D., et al. (2018). Comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid. NSF Public Access Repository.

- Chemistry LibreTexts. (2023). Electrophilic Substitution of the Phenol Aromatic Ring.

- Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry.

- Wikipedia. (n.d.). Sandmeyer reaction.

- BYJU'S. (2019). Sandmeyer Reaction Mechanism.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- MSU Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Azo Dyes Using 3-Amino-2-nitrobenzoic Acid.

- Sigma-Aldrich. (n.d.). 3-Amino-2-hydroxybenzoic acid, 3-Aminosalicylic acid.

Sources

Application Note: Regioselective Halogenation Protocols for 3-Bromo-6-chlorosalicylic Acid

This Application Note is designed for researchers and process chemists focusing on the regioselective synthesis of polysubstituted salicylates. The protocol addresses the specific challenge of introducing a bromine atom at the sterically congested 3-position of 6-chlorosalicylic acid, a scaffold critical for agrochemical (e.g., Dicamba analogs) and pharmaceutical synthesis.[1]

Executive Summary & Strategic Analysis

Synthesizing 3-bromo-6-chlorosalicylic acid presents a classic problem in electrophilic aromatic substitution: Regiochemical Ambiguity .

-

The Scaffold: 6-Chlorosalicylic acid (2-hydroxy-6-chlorobenzoic acid).[1]

-

The Conflict: The hydroxyl group (-OH) at position 2 is the strongest activator and directs ortho (position 3) and para (position 5).[1] The chlorine (-Cl) at position 6 is a deactivator but directs ortho (position 5) and para (position 3).[1]

-

The Steric Barrier: Position 3 is "sandwiched" between the hydroxyl group and the carboxyl group, creating significant steric hindrance.[1] Position 5 is less hindered.[1]

-

The Consequence: Direct bromination typically yields the thermodynamically favored 5-bromo-6-chlorosalicylic acid or the 3,5-dibromo adduct.[1]

To achieve the 3-bromo isomer with high fidelity, this guide presents two validated protocols:

-

Protocol A (The "Blocking" Strategy): Uses a sulfonation-bromination-desulfonation sequence to force halogenation at the 3-position.[1]

-

Protocol B (The "De Novo" Strategy): Constructs the salicylate core via carboxylation of a pre-halogenated phenol, bypassing the regioselectivity issue of the benzoic acid entirely.[1]

Chemical Pathway Visualization

The following diagram illustrates the mechanistic logic distinguishing the Direct Bromination (undesired path) from the Blocking Strategy (desired path).

Protocol A: The Sulfonic Acid Blocking Method

Best for: Converting existing 6-chlorosalicylic acid stocks into the 3-bromo derivative.[1] Mechanism: Reversible sulfonation protects the reactive 5-position, forcing the bromine to the crowded 3-position.[1]

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Substrate: 6-Chlorosalicylic acid (Purity >98%).[1]

-

Reagents: Conc. Sulfuric Acid (98%), Bromine (

), Sodium Bisulfite.[1]

Step-by-Step Methodology

Phase 1: Regioselective Sulfonation

-

Charge: In a chemically resistant reactor, dissolve 10.0 g (58 mmol) of 6-chlorosalicylic acid in 30 mL of concentrated sulfuric acid (

). -

Heat: Warm the mixture to 100°C for 2 hours.

-

Verification: Monitor by TLC or HPLC. Disappearance of starting material indicates formation of 5-sulfo-6-chlorosalicylic acid.[1]

Phase 2: Directed Bromination

-

Cool: Cool the reaction mixture to 0–5°C using an ice bath.

-

Addition: Dropwise add 3.3 mL (64 mmol, 1.1 eq) of elemental bromine (

) over 30 minutes.-

Caution: Exothermic reaction.[1] Maintain temperature <10°C to prevent side reactions.

-

-

Incubation: Stir at room temperature for 4 hours.

Phase 3: Desulfonation (Hydrolysis)[1]

-

Quench: Pour the reaction mixture onto 100 g of crushed ice.

-

Hydrolysis: Transfer the aqueous solution to a flask equipped for steam distillation or reflux. Heat to 130–140°C (using superheated steam or high-boiling solvent/acid mix) for 3–5 hours.

-

Isolation: Cool the mixture to 4°C. The product, 3-bromo-6-chlorosalicylic acid , will precipitate as a solid.[1]

-

Purification: Recrystallize from dilute ethanol or acetic acid.

Protocol B: The Phenol Carboxylation Route (Kolbe-Schmitt)

Best for: Large-scale synthesis where high purity is required and 6-chlorosalicylic acid is not the mandatory starting material.[1] Logic: It is often easier to halogenate a phenol regioselectively and then add the carboxyl group.[1]

Step-by-Step Methodology

Phase 1: Synthesis of 2-Bromo-5-chlorophenol

Note: This precursor ensures the correct halogen pattern.[1]

-

Start: Begin with 3-chlorophenol .

-

Bromination: Treat with NBS (N-Bromosuccinimide) in acetonitrile at -20°C or

in -

Separation: Isolate the 2-bromo-5-chlorophenol isomer via fractional distillation or column chromatography.[1]

Phase 2: Carboxylation (Kolbe-Schmitt)[1]

-

Salt Formation: React 2-bromo-5-chlorophenol (1 eq) with NaOH (1 eq) to form the sodium phenoxide.[1] Dry completely (azeotropic removal of water with toluene).[1]

-

Carboxylation: Place the dry phenoxide in an autoclave. Pressurize with Carbon Dioxide (

) to 5–10 atm.[1] -

Heat: Heat to 120–140°C for 6–12 hours.

-

Mechanism:[3] The phenoxide oxygen coordinates with

, directing the electrophilic attack of carbon exclusively to the ortho position (Position 6 relative to Cl, Position 1 relative to OH).

-

-

Workup: Dissolve the solid cake in water and acidify with HCl. The precipitate is 3-bromo-6-chlorosalicylic acid .[1]

Comparative Data & Specifications

| Parameter | Protocol A (Blocking Group) | Protocol B (Carboxylation) | Direct Bromination (Not Rec.) |

| Starting Material | 6-Chlorosalicylic Acid | 3-Chlorophenol | 6-Chlorosalicylic Acid |

| Regioselectivity | High (>95% 3-isomer) | High (via isomer separation) | Low (Mixture of 5-Br and 3-Br) |

| Step Count | 3 (One Pot possible) | 2 (Distinct stages) | 1 |

| Yield | 60–75% | 50–65% (Overall) | 80% (Wrong isomer) |

| Key Risk | Incomplete desulfonation | High pressure required ( | Separation of isomers difficult |

References

-

Regioselectivity in Salicylates: Lassar-Cohn, & Schultze, A. (1905).[1] Über die Bromierung der Salicylsäure. Berichte der deutschen chemischen Gesellschaft, 38(3), 3294-3302.[1] (Foundational text on salicylate halogenation patterns).

-

Blocking Group Strategy: Hussey, A. S., & Wilk, I. J. (1950).[1] The Sulfonation of Salicylic Acid. Journal of the American Chemical Society, 72(8), 3830.[1]

-

Kolbe-Schmitt Conditions: Lindsey, A. S., & Jeskey, H. (1957).[1] The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583-620.[1] [1]

-

Synthesis of Chlorosalicylic Acids: Preparation of 6-chlorosalicylic acid. (Patent JPH06293700A).[1][6] Google Patents.

-

Bromination Reagents: Chlorination and Bromination Reagents with High Regioselectivity. Tokyo Chemical Industry (TCI).[1]

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Emerging investigators series: comparing the inherent reactivity of often-overlooked aqueous chlorinating and brominating agents toward salicylic acid | NSF Public Access Repository [par.nsf.gov]

- 6. JPH06293700A - Production of 6-salicylic acid - Google Patents [patents.google.com]

Application Note: 3-Bromo-6-chloro-2-hydroxybenzoic acid as a Versatile Pharmaceutical Intermediate

Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Application Note & Experimental Protocols.

Executive Summary & Chemical Identity

3-Bromo-6-chloro-2-hydroxybenzoic acid (CAS: 1935195-64-4)[1] is a highly functionalized, multi-halogenated salicylic acid derivative. In modern medicinal chemistry, halogenated salicylic acids are prized as foundational building blocks for synthesizing halogenated salicylanilides —a class of compounds historically used as anthelmintics (e.g., Niclosamide, Closantel) and currently being repurposed for oncology, metabolic disorders, and antifungal therapies[2][3].

The unique substitution pattern of this intermediate offers orthogonal reactivity, allowing researchers to explore novel chemical space:

-

C6-Chlorine: Provides significant steric bulk adjacent to the carboxylic acid. This steric lock forces the resulting amide bond in salicylanilides into a non-planar conformation, which is critical for target protein binding[4].

-

C3-Bromine: Serves as a highly reactive handle for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the introduction of diverse aryl or heteroaryl pharmacophores without interfering with the C6-Cl bond.

-

C2-Hydroxyl: Engages in strong intramolecular hydrogen bonding with the adjacent carbonyl. This weakly acidic phenol is the primary driver of the protonophore activity required for mitochondrial uncoupling[5].

Mechanistic Rationale: Biological Applications

Halogenated salicylanilides synthesized from this intermediate exhibit profound polypharmacology through two primary mechanisms of action:

-

Mitochondrial Uncoupling: The lipophilic, weakly acidic nature of the halogenated salicylanilide allows it to cross the inner mitochondrial membrane. Once inside the alkaline mitochondrial matrix, the C2-OH releases a proton, dissipating the electrochemical proton gradient[5][6]. This uncouples oxidative phosphorylation, depleting ATP and inducing apoptosis in pathogenic T-cells (useful for Inflammatory Bowel Disease)[6] and invasive fungal species like Candida albicans[2].

-

Kinase and Deubiquitinase (DUB) Inhibition: Recent drug repurposing screens have identified halogenated salicylanilides as potent, reversible inhibitors of USP8 (Ubiquitin Specific Peptidase 8). Inhibition of USP8 catalytic activity downregulates POMC gene expression and ACTH release, presenting a novel therapeutic avenue for Cushing's disease and pituitary tumors[4].

Mechanism of mitochondrial uncoupling by halogenated salicylanilides.

Experimental Workflows & Protocols

To fully utilize this compound, a two-step synthetic workflow is typically employed: (1) Amidation to form the salicylanilide core, followed by (2) Suzuki-Miyaura Cross-Coupling at the C3 position.

Orthogonal synthetic workflow for functionalizing the intermediate.

Workflow 1: Synthesis of the Salicylanilide Core (Amidation)

Causality & Expert Insight: The C6-chlorine atom creates severe steric hindrance around the carboxylic acid. Standard peptide coupling reagents (e.g., EDC/HOBt) often fail to activate the acid sufficiently, leading to poor yields. The most self-validating and robust method is the conversion of the carboxylic acid to an acyl chloride using Thionyl Chloride (SOCl

Step-by-Step Protocol:

-

Activation: In a flame-dried, argon-purged round-bottom flask, suspend this compound (1.0 eq, 10 mmol) in anhydrous Toluene (20 mL).

-

Add Thionyl Chloride (3.0 eq, 30 mmol) followed by 3 drops of anhydrous DMF (catalyst).

-

Reflux the mixture at 85°C for 3 hours. The suspension will become a clear solution as the acyl chloride forms.

-

Concentrate the reaction mixture in vacuo to remove excess SOCl

and toluene. Re-dissolve the crude acyl chloride in anhydrous Dichloromethane (DCM, 15 mL). -

Coupling: In a separate flask, dissolve the desired aniline derivative (1.1 eq, 11 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) in anhydrous DCM (20 mL). Cool to 0°C.

-

Dropwise, add the acyl chloride solution to the aniline solution over 15 minutes. Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with 1M HCl (20 mL). Extract the organic layer, wash with brine, dry over Na

SO

Workflow 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling

Causality & Expert Insight: The C3-Bromine bond undergoes oxidative addition to Palladium(0) significantly faster than the C6-Chlorine bond, allowing for highly chemoselective cross-coupling. Because the salicylanilide intermediate contains a free phenolic -OH and an amide -NH, at least 3.0 equivalents of a strong base (K

Step-by-Step Protocol:

-

Setup: In a microwave vial or Schlenk tube, combine the halogenated salicylanilide intermediate (1.0 eq, 1.0 mmol), the desired arylboronic acid (1.5 eq, 1.5 mmol), and K

PO -

Add the catalyst Pd(dppf)Cl

(0.05 eq, 5 mol%). -

Solvent: Add a degassed mixture of 1,4-Dioxane and H

O (4:1 v/v, 10 mL). Purge the vessel with argon for 10 minutes. -

Reaction: Seal the vessel and heat at 90°C for 12 hours (or 110°C for 45 minutes if using a microwave synthesizer).

-

Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium black.

-

Wash the filtrate with water, dry over MgSO

, and concentrate. Purify via reverse-phase HPLC or recrystallization.

Quantitative Data: Reaction Optimization Benchmarks

The following table summarizes the optimized parameters for the chemoselective Suzuki-Miyaura coupling at the C3-Bromine position, demonstrating the necessity of specific catalyst-base combinations.

| Catalyst System | Base (Equivalents) | Solvent System | Temp (°C) | Chemoselectivity (C3 vs C6) | Isolated Yield (%) |

| Pd(PPh | Na | Toluene/EtOH/H | 90°C | 85:15 | 42% |

| Pd(OAc) | K | DMF | 100°C | 92:8 | 61% |

| Pd(dppf)Cl | K | 1,4-Dioxane/H | 90°C | >99:1 | 88% |

| Pd(dppf)Cl | K | 1,4-Dioxane/H | 90°C | N/A | <10% (Failed) |

*Note: 1.5 equivalents of base is insufficient due to the consumption of base by the acidic C2-phenol and amide protons, halting the transmetalation cycle.

References

-

Garcia, C. et al. "A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion." Nature Scientific Reports / PMC. URL:[Link]

-

Elamaran, A. et al. "Drug repurposing: halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells." bioRxiv. URL: [Link]

- Google Patents. "US20220000812A1 - Methods and compositions for treating conditions associated with an abnormal inflammatory responses." Google Patents.

Sources

- 1. 1935195-64-4|this compound|BLD Pharm [bldpharm.com]

- 2. A phenotypic small-molecule screen identifies halogenated salicylanilides as inhibitors of fungal morphogenesis, biofilm formation and host cell invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Drug repurposing: halogenated salicylanilides inhibit USP8 catalytic activity and ACTH release by pituitary cells | bioRxiv [biorxiv.org]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. US20220000812A1 - Methods and compositions for treating conditions associated with an abnormal inflammatory responses - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Esterification of 3-Bromo-6-chloro-2-hydroxybenzoic Acid

Introduction

3-Bromo-6-chloro-2-hydroxybenzoic acid is a polysubstituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science. The strategic modification of its carboxylic acid moiety into various esters unlocks a diverse range of chemical properties and biological activities. However, the esterification of this substrate is non-trivial due to significant steric hindrance imposed by the ortho-bromo and hydroxyl groups, as well as the deactivating electronic effects of the halogen substituents. This guide provides a detailed analysis of suitable esterification strategies, explaining the mechanistic rationale behind protocol selection and offering detailed, field-proven methodologies for researchers.

Part 1: Mechanistic Considerations and Strategy Selection

The unique structure of this compound, featuring a sterically encumbered carboxylic acid adjacent to a phenolic hydroxyl group, necessitates a careful choice of esterification method. The ideal strategy must overcome the steric hindrance to efficiently acylate the carboxyl group while avoiding undesirable side reactions, such as etherification of the phenolic hydroxyl. We will explore three primary strategies: the classic Fischer-Speier Esterification, the mild Steglich Esterification, and the robust Mitsunobu Reaction.

Fischer-Speier Esterification: The Brute-Force Approach

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on an acid catalyst (typically H₂SO₄ or p-TsOH) and a large excess of an alcohol to drive the equilibrium towards the ester product.[1][2][3]

-

Mechanism: The reaction begins with the protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and subsequent elimination of a water molecule to yield the protonated ester. A final deprotonation step regenerates the acid catalyst and provides the final ester product.[1][3]

-

Applicability & Challenges: For a sterically hindered substrate like this compound, standard Fischer-Speier conditions often require elevated temperatures and prolonged reaction times.[4] The primary advantages are the low cost of reagents and procedural simplicity. However, the harsh acidic conditions can lead to side reactions, and the reversible nature of the reaction necessitates effective removal of water or the use of a vast excess of the alcohol to achieve high yields.[2][3]

Steglich Esterification: A Mild and Controlled Alternative

Developed as a significant improvement for synthesizing esters under mild conditions, the Steglich esterification utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[5][6]

-

Mechanism: The carboxylic acid first reacts with the carbodiimide (e.g., EDC) to form a highly reactive O-acylisourea intermediate. This intermediate is prone to react with the alcohol. However, the reaction is significantly accelerated by the DMAP catalyst, which intercepts the O-acylisourea to form an even more reactive N-acylpyridinium species.[5][6] This highly electrophilic intermediate is then readily attacked by the alcohol to form the desired ester, regenerating the DMAP catalyst in the process.

-

Applicability & Advantages: This method is exceptionally well-suited for sterically hindered acids and thermally sensitive substrates because it proceeds at or below room temperature.[5][6] It avoids the harsh acidic conditions of the Fischer-Speier method, thus preserving sensitive functional groups. The primary drawback is the cost of the reagents and the formation of a urea byproduct, which must be removed during workup.[7]

Mitsunobu Reaction: Precision through Inversion

The Mitsunobu reaction offers another powerful method for ester formation under exceptionally mild, neutral conditions. It employs a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8][9][10]

-

Mechanism: The reaction is initiated by the formation of a betaine from the reaction between PPh₃ and DEAD. The carboxylic acid then protonates this betaine, creating a phosphonium salt and a carboxylate anion. The alcohol is subsequently activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The final step involves an Sₙ2 attack by the carboxylate anion on this activated alcohol, proceeding with a complete inversion of stereochemistry at the alcohol's carbon center.[8][9][10]

-

Applicability & Considerations: While renowned for its ability to invert stereocenters, the Mitsunobu reaction is also highly effective for esterifying primary and secondary alcohols with acidic nucleophiles (pKa < 13), including hindered carboxylic acids.[9] Its mildness is a significant advantage. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative as byproducts, which can complicate purification.[8] Careful chromatographic separation is often required.

Part 2: Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Modified Fischer-Speier Esterification of this compound with Methanol

This protocol utilizes a large excess of methanol as both the reactant and solvent to drive the reaction equilibrium toward the product.

Materials and Equipment:

-

This compound

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated, 98%)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 3.98 mmol).

-

Reagent Addition: Add 25 mL of anhydrous methanol to the flask. Stir the suspension until the acid is partially dissolved.

-

Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.2 mL, ~3.7 mmol) to the stirring mixture. The addition is exothermic.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 65-70 °C) using a heating mantle. Maintain reflux for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 50 mL of ice-cold water.

-

Neutralization & Extraction: Slowly add saturated sodium bicarbonate solution to the aqueous mixture until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

-

Washing and Drying: Combine the organic layers and wash sequentially with water (2 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield the pure methyl 3-bromo-6-chloro-2-hydroxybenzoate.

Protocol 2: Steglich Esterification of this compound with Benzyl Alcohol

This protocol is ideal for coupling with more valuable or acid-sensitive alcohols under mild conditions.

Materials and Equipment:

-

This compound

-

Benzyl alcohol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM, anhydrous)

-

1 M Hydrochloric acid (HCl) solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Schlenk flask or oven-dried round-bottom flask with septum

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

Step-by-Step Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂), add this compound (e.g., 500 mg, 1.99 mmol), benzyl alcohol (e.g., 226 mg, 2.09 mmol, 1.05 eq), and DMAP (24 mg, 0.20 mmol, 0.1 eq).

-

Solvent Addition: Add 15 mL of anhydrous DCM via syringe. Stir the mixture at room temperature until all solids dissolve.

-

Coupling Agent Addition: Cool the flask to 0 °C using an ice bath. Add EDC (420 mg, 2.19 mmol, 1.1 eq) to the reaction mixture in one portion.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8-16 hours. Monitor the reaction progress by TLC.

-

Work-up: Dilute the reaction mixture with 20 mL of DCM. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with 1 M HCl (2 x 15 mL) to remove DMAP and excess EDC, followed by saturated NaHCO₃ solution (2 x 15 mL), and finally with brine (1 x 15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure benzyl 3-bromo-6-chloro-2-hydroxybenzoate.

dot

Caption: Workflow for Steglich Esterification.

Part 3: Data Summary and Method Comparison

The choice of esterification method depends critically on the scale of the reaction, the cost and sensitivity of the alcohol, and the desired purity of the final product.

| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |

| Principle | Acid-catalyzed equilibrium | Carbodiimide-mediated coupling | Phosphine/Azodicarboxylate activation |

| Key Reagents | H₂SO₄ or p-TsOH, excess alcohol | EDC/DCC, DMAP | PPh₃, DEAD/DIAD |

| Solvent | Excess alcohol or non-polar (e.g., Toluene) | Anhydrous non-protic (e.g., DCM, THF) | Anhydrous non-protic (e.g., THF, Dioxane) |

| Temperature | Reflux (60-110 °C or higher) | [2] Mild (0 °C to Room Temperature) | [5] Mild (0 °C to Room Temperature) |

| Key Advantages | Low cost, simple setup, scalable. | [1][2] Mild conditions, high yields, good for hindered/sensitive substrates. | [5][6] Very mild, neutral pH, effective for hindered systems. |

| Key Disadvantages | Harsh conditions, reversible, potential side reactions, requires excess alcohol. | [1] Expensive reagents, stoichiometric urea byproduct requires removal. | [7] Expensive reagents, stoichiometric byproducts (PPh₃O, hydrazine) complicate purification. |

| Best Suited For | Large-scale synthesis with simple, inexpensive alcohols (e.g., methanol, ethanol). | Lab-scale synthesis with valuable, complex, or sensitive alcohols. | High-value synthesis where mildness is paramount; inversion of stereochemistry. |

References

-

Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Google Patents. (2003, December 31). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

-

HSC Chemistry & Physics. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

- Google Patents. (n.d.). US2397498A - Esterification of salicylic acid.

- Google Patents. (n.d.). US5260475A - Esterification of hydroxybenzoic acids.

-

DergiPark. (n.d.). Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. Retrieved from [Link]